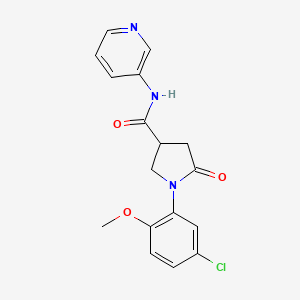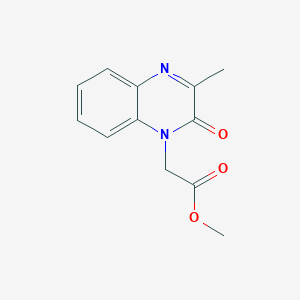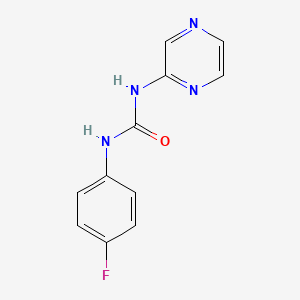![molecular formula C23H27ClN2O3 B6123127 ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells, leading to its anti-tumor activity.
Biochemical and Physiological Effects
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate in laboratory experiments is its low toxicity profile. This makes it a safe compound for use in cell culture and animal studies. Additionally, its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs.
However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, more research is needed to explore its potential applications in other fields, such as agriculture and materials science.
Conclusion
In conclusion, ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate is a promising compound with potential applications in various fields. Its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate involves the reaction of 3-chlorobenzyl chloride with 3-(2-pyridinyl)propanoic acid to form 3-(3-chlorobenzyl)-3-(2-pyridinyl)propanoic acid, which is then reacted with piperidine and ethyl chloroformate to form the final product. This method has been optimized to yield high purity and yield of the compound.
Eigenschaften
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(3-pyridin-2-ylpropanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-2-29-22(28)23(16-18-7-5-8-19(24)15-18)12-6-14-26(17-23)21(27)11-10-20-9-3-4-13-25-20/h3-5,7-9,13,15H,2,6,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIWPRXHBIUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC2=CC=CC=N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)